molecular formula C20H14N2O2 B12944035 2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid CAS No. 106242-25-5

2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

Katalognummer: B12944035
CAS-Nummer: 106242-25-5
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: CIZLARCWSMDASI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to the presence of both the benzimidazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

CAS-Nummer

106242-25-5

Molekularformel

C20H14N2O2

Molekulargewicht

314.3 g/mol

IUPAC-Name

2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)16-9-5-4-8-15(16)19-21-17-11-10-14(12-18(17)22-19)13-6-2-1-3-7-13/h1-12H,(H,21,22)(H,23,24)

InChI-Schlüssel

CIZLARCWSMDASI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.